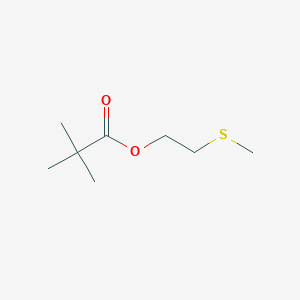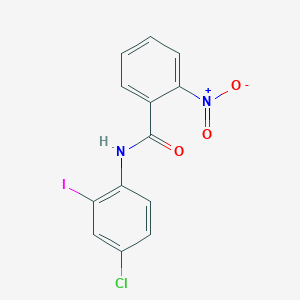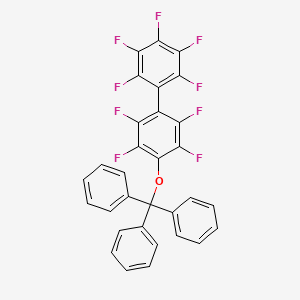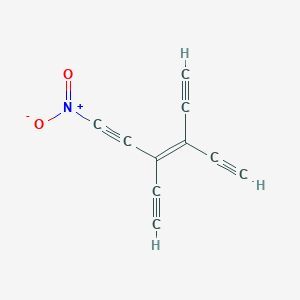![molecular formula C12H18O2 B14231894 Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate CAS No. 630106-38-6](/img/structure/B14231894.png)
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate is an organic compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with three methyl groups and a carboxylate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction. For instance, the reaction between isoprene and methyl acrylate in the presence of a Lewis acid catalyst can yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid
- 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate
Uniqueness
Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ester group allows for a wider range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
630106-38-6 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-10(2)11(3)5-7-12(10,8-6-11)9(13)14-4/h5,7H,6,8H2,1-4H3 |
InChIキー |
VUCXULZYWGZBJD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCC1(C=C2)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)

![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)



![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)



![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)

